molecular formula C16H19N B11883737 3-(Cyclohex-2-en-1-yl)-2-ethyl-1H-indole

3-(Cyclohex-2-en-1-yl)-2-ethyl-1H-indole

Cat. No.: B11883737
M. Wt: 225.33 g/mol
InChI Key: FFIKDSMZIRRQCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Cyclohex-2-en-1-yl)-2-ethyl-1H-indole, with the CAS registry number 512205-45-7, is a synthetic indole derivative of significant interest in medicinal and organic chemistry research. Its molecular formula is C16H19N, and it has an average mass of 225.33 g/mol . The indole scaffold is a near-ubiquitous component in biologically active compounds and natural products, renowned for its prevalence and importance in cell biology . Compounds featuring the indole nucleus exhibit a wide spectrum of biological properties, which can include anti-cancer, anti-fungal, anti-inflammatory, anti-viral, and anti-microbial activities, making them a privileged structure in drug discovery . The specific substitution pattern of this compound, featuring a cyclohexenyl ring and an ethyl group on the indole core, presents a unique molecular architecture. This structure is valuable for probing structure-activity relationships (SAR), particularly in the design and synthesis of novel heterocyclic compounds for biological evaluation . Researchers can utilize this chemical as a key intermediate or building block in the development of new therapeutic agents or as a standard in analytical studies. It is supplied as a high-purity material intended solely for laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

3-cyclohex-2-en-1-yl-2-ethyl-1H-indole

InChI

InChI=1S/C16H19N/c1-2-14-16(12-8-4-3-5-9-12)13-10-6-7-11-15(13)17-14/h4,6-8,10-12,17H,2-3,5,9H2,1H3

InChI Key

FFIKDSMZIRRQCX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC=CC=C2N1)C3CCCC=C3

Origin of Product

United States

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy for Proton Connectivity and Stereochemistry

¹H NMR spectroscopy would be instrumental in identifying the various proton environments in 3-(Cyclohex-2-en-1-yl)-2-ethyl-1H-indole. The expected spectrum would display distinct signals corresponding to the protons of the indole (B1671886) ring, the ethyl group, and the cyclohexenyl substituent.

Key expected features in the ¹H NMR spectrum would include:

Indole Protons: A characteristic signal for the N-H proton of the indole ring, typically a broad singlet, would be observed. The aromatic protons on the benzene (B151609) ring of the indole nucleus would appear as a series of multiplets in the downfield region of the spectrum.

Ethyl Group Protons: The ethyl group at the C2 position would give rise to a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, indicative of their coupling.

Cyclohexenyl Group Protons: The protons of the cyclohexenyl ring would present a more complex set of signals. The olefinic protons on the double bond would resonate in the alkene region of the spectrum. The allylic and aliphatic protons would appear as multiplets further upfield.

The coupling patterns and integration of these signals would allow for the assignment of each proton to its specific position in the molecule. Furthermore, the stereochemical relationship between the indole and cyclohexenyl moieties could be investigated through the analysis of coupling constants.

¹³C NMR Spectroscopy for Carbon Skeleton Determination

¹³C NMR spectroscopy provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum.

The anticipated ¹³C NMR spectrum would show:

Indole Carbon Signals: Resonances for the eight carbon atoms of the indole ring system. The carbons of the benzene portion would appear in the aromatic region, while the carbons of the pyrrole (B145914) ring would have their own characteristic chemical shifts.

Ethyl Group Carbon Signals: Two distinct signals corresponding to the methylene and methyl carbons of the ethyl group.

Cyclohexenyl Group Carbon Signals: Six signals representing the carbons of the cyclohexenyl ring, with the olefinic carbons appearing at a lower field than the aliphatic carbons.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structure Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to establish the connectivity of protons within the ethyl and cyclohexenyl groups, as well as within the aromatic part of the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This would be vital for confirming the connection of the ethyl group to the C2 position and the cyclohexenyl group to the C3 position of the indole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This technique would be particularly useful in determining the relative stereochemistry of the cyclohexenyl substituent with respect to the indole core.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound. This highly accurate mass measurement would allow for the unambiguous determination of its molecular formula. The fragmentation pattern observed in the mass spectrum would provide further structural confirmation, showing characteristic losses of fragments such as the ethyl group or parts of the cyclohexenyl ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound would be expected to show characteristic absorption bands for:

N-H Stretch: A sharp absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H bond of the indole ring.

C-H Stretches: Absorption bands for aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds (below 3000 cm⁻¹).

C=C Stretches: Absorption bands in the 1600-1650 cm⁻¹ region for the carbon-carbon double bonds in the aromatic indole ring and the cyclohexenyl ring.

C-N Stretch: A characteristic absorption band for the carbon-nitrogen bond of the indole ring.

The collective data from these spectroscopic methods would provide a complete and unambiguous structural characterization of this compound.

X-ray Crystallography for Absolute Configuration and Solid-State Structure (If Applicable)

A definitive method for elucidating the three-dimensional atomic arrangement of a molecule is single-crystal X-ray crystallography. This technique provides precise information on bond lengths, bond angles, and torsion angles, and it is the gold standard for determining the absolute configuration of chiral molecules. Furthermore, it reveals how molecules are arranged in the solid state, offering insights into intermolecular interactions that govern the crystal packing.

As of the latest literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported. The absence of this experimental data means that the absolute configuration and the specifics of its solid-state packing have not been empirically determined. However, by examining the crystallographic data of structurally related indole derivatives, a scientifically grounded prediction of its likely solid-state characteristics can be formulated.

In the solid state, indole derivatives commonly exhibit a variety of intermolecular interactions that dictate their crystal lattice structure. iosrjournals.org The indole N-H group is a potent hydrogen bond donor, frequently participating in N-H···π interactions or forming hydrogen bonds with suitable acceptors on adjacent molecules. acs.orgiucr.org For this compound, which lacks a strong hydrogen bond acceptor, it is probable that N-H···π interactions, where the hydrogen atom of the N-H group points towards the electron-rich π-system of the indole or cyclohexenyl ring of a neighboring molecule, would be a dominant feature in its crystal packing. acs.orgiucr.org

Additionally, π-π stacking interactions between the aromatic indole rings of adjacent molecules are a common feature in the crystal structures of such compounds. nih.gov These interactions, which can be in a parallel-displaced or T-shaped arrangement, contribute significantly to the stability of the crystal lattice. nih.gov The presence of the ethyl group at the 2-position and the cyclohexenyl group at the 3-position will introduce steric factors that influence the efficiency and geometry of this stacking.

Given the presence of a chiral center at the C1 position of the cyclohexenyl ring, this compound exists as a pair of enantiomers. X-ray crystallography would be the definitive method to determine the absolute configuration if a single enantiomer were crystallized, often achieved by using a chiral resolving agent or through enantioselective synthesis.

To provide a comparative context, the table below summarizes crystallographic data for a few related indole derivatives, illustrating common crystal systems and space groups.

Compound NameCrystal SystemSpace GroupKey Interactions Noted
Ethyl 5-chloro-1H-indole-2-carboxylate nih.govMonoclinicP2₁/nN-H···O hydrogen bonds, π-π stacking
3,3'-Benzylidenediindole iucr.orgMonoclinicP2₁/cN-H···π interactions
3-(Naphth-1-ylmethyl)indole researchgate.netTriclinicP-1Presence of two conformers, π-π stacking
1H-Indole-3-carbinol nih.govOrthorhombicP2₁2₁2₁N-H···π and π-π interactions, layered motif

Computational and Theoretical Investigations of Indole Derivatives Bearing Cyclohexenyl and Ethyl Moieties

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and reactivity of a molecule. For 3-(Cyclohex-2-en-1-yl)-2-ethyl-1H-indole, such studies would provide a theoretical framework for understanding its behavior in chemical reactions and biological systems.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net A DFT analysis of this compound would typically involve geometry optimization to determine the most stable three-dimensional conformation of the molecule. Subsequent calculations would yield crucial information about its electronic properties, such as the distribution of electron density, electrostatic potential, and the energies of its molecular orbitals. These parameters are fundamental to predicting the molecule's reactivity and potential interaction sites for both electrophilic and nucleophilic attack. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy and spatial distribution of the HOMO are associated with the molecule's ability to donate electrons, while the LUMO governs its electron-accepting capabilities. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. For this compound, an FMO analysis would map out the regions of the molecule most likely to be involved in chemical reactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. nih.gov It examines the interactions between filled and vacant orbitals, offering insights into intramolecular charge transfer, hyperconjugation, and the nature of chemical bonds. An NBO analysis of this compound would quantify the strength and nature of the bonds within the indole (B1671886), cyclohexenyl, and ethyl moieties, as well as the electronic delocalization across the molecule.

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajchem-a.com This is particularly valuable in drug discovery for predicting how a small molecule, such as this compound, might interact with a biological target, typically a protein.

Protein-Ligand Interaction Analysis

A molecular docking simulation would place this compound into the binding site of a selected protein target. The analysis would then identify the specific types of interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. This detailed interaction profile is crucial for understanding the molecular basis of the ligand's potential biological activity. ajchem-a.com

Binding Affinity Estimation

Following the prediction of the binding pose, scoring functions are used to estimate the binding affinity, often expressed in terms of binding energy (e.g., in kcal/mol). ajchem-a.comajchem-a.comresearchgate.net A lower binding energy generally indicates a more stable protein-ligand complex and a higher binding affinity. For this compound, this would provide a quantitative measure of its potential as an inhibitor or modulator of a given protein target.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational method used to understand the dynamic behavior of molecules over time. researchgate.net For indole derivatives such as this compound, MD simulations provide critical insights into their conformational flexibility and the stability of their interactions with biological targets. mdpi.com These simulations model the movement of atoms in a molecular system, offering a detailed view of processes like ligand binding and conformational changes at an atomic level. researchgate.net

When studying the interaction of an indole derivative with a protein target, MD simulations can assess the stability of the ligand-protein complex. By simulating the complex in a solvated environment, researchers can observe the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over the simulation time. researchgate.netmdpi.com The root mean square deviation (RMSD) of the ligand and protein backbone atoms is often calculated from the MD trajectory to evaluate the stability of the complex. A stable RMSD profile over time suggests a stable binding mode.

For instance, in a hypothetical MD simulation of this compound bound to a target protein, the following data might be generated to assess binding stability:

Simulation Time (ns)Ligand RMSD (Å)Protein Backbone RMSD (Å)Number of Hydrogen Bonds
00.000.003
101.251.502
201.301.653
301.281.602
401.351.703
501.321.682

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is founded on the principle that the biological activity of a compound is related to its structure. nih.gov For indole derivatives, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. orientjchem.org

QSAR studies can be broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches.

2D-QSAR: In 2D-QSAR, the descriptors are calculated from the 2D representation of the molecules. These descriptors can include constitutional, topological, and electronic properties. researchgate.net For a series of indole derivatives, these models can correlate properties like molecular weight, lipophilicity (logP), and molar refractivity with their biological activity. mdpi.com Multiple Linear Regression (MLR) is a common statistical method used to develop 2D-QSAR models. eurjchem.com

3D-QSAR: 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of the molecules in the dataset. pharmacophorejournal.com These techniques calculate steric and electrostatic fields around the molecules and correlate these fields with biological activity. pharmacophorejournal.comnih.gov The results are often visualized as contour maps, which highlight regions where modifications to the structure would likely lead to an increase or decrease in activity. pharmacophorejournal.com For instance, a CoMSIA study on indole derivatives might reveal that steric bulk is favored in the region of the ethyl group, while an electron-donating group is preferred on the cyclohexenyl moiety for enhanced activity. mdpi.com

A hypothetical comparison of 2D and 3D QSAR models for a series of indole derivatives is presented below:

QSAR MethodCorrelation Coefficient (R²)Cross-validated R² (q²)Predictive R² (pred_R²)
2D-QSAR (MLR)0.8620.7510.689
3D-QSAR (CoMFA)0.9670.6250.712
3D-QSAR (CoMSIA)0.9590.5230.698

The development of a robust and predictive QSAR model is dependent on the appropriate calculation of molecular descriptors and rigorous model validation.

Descriptor Calculation: A wide range of molecular descriptors can be calculated to represent different aspects of a molecule's structure. These can be classified as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Steric parameters, electronic properties derived from quantum chemical calculations.

For this compound, relevant descriptors might include shape indices for the cyclohexenyl ring, rotational bond counts for the ethyl group, and electronic properties of the indole core.

Model Validation: A QSAR model's predictive power must be thoroughly validated to ensure its reliability. nih.gov Common validation techniques include:

Internal validation: Leave-one-out (LOO) cross-validation is a widely used method where one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. nih.gov This process is repeated for each compound.

External validation: The dataset is split into a training set for model development and a test set for evaluating the model's predictive ability on compounds not used in its creation. orientjchem.org

Y-randomization: The biological activity data is randomly shuffled to generate new datasets. QSAR models are then built on these randomized datasets. A significant drop in the correlation coefficients for the randomized models compared to the original model indicates that the original model is not due to chance correlation. orientjchem.org

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a powerful tool in drug discovery for identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.gov A pharmacophore model represents the key molecular interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. mdpi.com

For a molecule like this compound, a pharmacophore model could be generated based on its known interactions with a target or from a set of active indole derivatives. This model would highlight the critical features, for instance, the hydrophobic nature of the cyclohexenyl and ethyl groups and the hydrogen bond donor capability of the indole NH group.

Once a pharmacophore model is developed, it can be used as a 3D query in virtual screening to search large compound databases for novel molecules that match the pharmacophore's features. nih.gov This approach allows for the rapid identification of potential new lead compounds with diverse chemical scaffolds. nih.govnih.gov Virtual screening can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. researchgate.netmdpi.com

A typical workflow for a pharmacophore-based virtual screening campaign for indole derivatives might involve:

Pharmacophore model generation: Based on a set of active compounds or a ligand-protein crystal structure.

Database preparation: Filtering large compound libraries based on drug-like properties.

Virtual screening: Searching the prepared database with the pharmacophore model to identify hits.

Hit filtering and prioritization: Docking the virtual hits into the target's binding site to predict their binding mode and affinity, followed by visual inspection and selection of the most promising candidates for experimental testing.

The following table illustrates hypothetical results from a virtual screening campaign:

DatabaseNumber of Compounds ScreenedNumber of Hits Matching PharmacophoreNumber of Candidates after Docking
ZINC151,500,00015,000150
Specs200,0002,50030
In-house Library50,00080010

Preclinical Biological Activity Investigations and Mechanistic Elucidation of 3 Cyclohex 2 En 1 Yl 2 Ethyl 1h Indole

Target Identification and Engagement Strategies

The indole (B1671886) nucleus is a versatile scaffold that can interact with a wide range of biological targets. The specific substitutions on the indole ring, such as the 2-ethyl and 3-cyclohexenyl groups in the subject compound, would ultimately determine its target specificity and potency.

Enzyme Inhibition Assays

Indole derivatives have been extensively studied as inhibitors of various enzymes. For instance, certain indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. nih.gov These compounds are thought to chelate with Mg2+ ions in the enzyme's active site. nih.gov Additionally, other indole derivatives have shown inhibitory activity against enzymes like glycogen (B147801) synthase kinase-3β (GSK-3β), a key regulator in various cellular processes. asianpubs.orgresearchgate.net The inhibitory potential of 3-(Cyclohex-2-en-1-yl)-2-ethyl-1H-indole would need to be evaluated against a panel of relevant enzymes to determine its specific inhibitory profile.

Receptor Binding Studies

The indole structure is a common feature in ligands for various receptors. For example, synthetic indole cannabinoids with modifications at the C3 position have demonstrated high affinity for cannabinoid receptors (CB1 and CB2). nih.gov The nature of the substituent at the 3-position of the indole ring plays a crucial role in determining the affinity and selectivity for these receptors. nih.gov Furthermore, certain indolin-2-one derivatives have been synthesized and shown to exhibit high affinity and selectivity for dopamine (B1211576) receptors, particularly the D4 subtype. nih.gov Receptor binding assays would be necessary to determine if this compound interacts with these or other receptor families.

Protein Kinase Inhibition

Protein kinases are critical components of cellular signaling pathways and are prominent targets in drug discovery. The indole scaffold has been utilized in the design of various protein kinase inhibitors. For example, indirubin-3′-oxime, an isatin (B1672199) dimer containing an indole moiety, is a known inhibitor of cyclin-dependent kinases (CDKs) such as CDK1, CDK2, and CDK5. tandfonline.com Substituted oxindoles, which are structurally related to indoles, have also been identified as inhibitors of AMP-activated protein kinase (AMPK). nih.gov The potential of this compound to inhibit specific protein kinases would need to be investigated through in vitro kinase inhibition assays.

Table 1: Examples of Indole Derivatives and their Protein Kinase Inhibition
Indole Derivative Target Kinase Reported IC50
Indirubin-3′-oximeCDK1180 nM
Indirubin-3′-oximeCDK2500 nM
Indirubin-3′-oximeCDK5250 nM
Hybrid 8aCDK20.85 µM

Cellular Pathway Modulation

The interaction of indole-containing compounds with various molecular targets can lead to the modulation of key cellular pathways, including those involved in cell survival and proliferation.

Apoptosis Induction Pathways

Many indole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov This can occur through both the extrinsic and intrinsic apoptotic pathways. The intrinsic pathway is often initiated by the modulation of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, mitochondrial membrane depolarization, and the release of cytochrome c. nih.govnih.gov The extrinsic pathway can be triggered by the activation of death receptors, leading to the activation of caspase-8. nih.gov Both pathways converge on the activation of executioner caspases, such as caspase-3, which ultimately leads to cell death. nih.govmdpi.com

Table 2: Key Proteins Involved in Apoptosis Modulated by Indole Derivatives
Protein Family Specific Proteins
Bcl-2 Family (Anti-apoptotic)Bcl-2, Bcl-xL
Bcl-2 Family (Pro-apoptotic)Bax
Caspases (Initiator)Caspase-8, Caspase-9
Caspases (Executioner)Caspase-3

Anti-inflammatory Pathways (e.g., NF-κB, COX-2, LOX)

There are no available studies investigating the effects of this compound on key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB), or on the activity of enzymes like Cyclooxygenase-2 (COX-2) and Lipoxygenase (LOX). The anti-inflammatory profile of this specific compound has not been reported.

Antioxidant Mechanisms

Scientific data on the antioxidant properties of this compound is absent from the current body of scientific literature. Investigations into its potential to scavenge free radicals, chelate metals, or influence antioxidant enzyme activity have not been published.

Mitochondrial Function Modulation

The impact of this compound on mitochondrial functions, such as respiratory chain activity, membrane potential, or the production of reactive oxygen species, has not been a subject of published research.

Inhibition of Tubulin Polymerization

While many indole derivatives are known to target the microtubule network by inhibiting tubulin polymerization, there is no specific evidence to indicate that this compound possesses this activity. Studies confirming its binding to tubulin or its effects on microtubule dynamics are not available.

Preclinical In Vitro Studies (Cell-based Assays)

Consistent with the lack of mechanistic studies, there are no published reports on the in vitro activity of this compound in cell-based assay systems.

Antiproliferative Activity in Various Cancer Cell Lines

There is no available data from in vitro studies assessing the antiproliferative or cytotoxic effects of this compound against any cancer cell lines. Therefore, no data table on its activity spectrum can be provided.

Antimicrobial Activity against Pathogens

The potential antimicrobial efficacy of this compound against pathogenic bacteria or fungi has not been documented in the scientific literature. As such, information regarding its spectrum of activity or minimum inhibitory concentrations (MICs) is not available.

Antiviral Activity Investigations

Indole derivatives have been a significant area of research in the development of new antiviral agents. nih.gov Compounds incorporating the indole scaffold have demonstrated activity against a range of viruses, including RNA and DNA viruses. nih.gov The antiviral mechanisms of indole compounds are diverse, with some acting as entry and fusion inhibitors, while others inhibit viral enzymes such as reverse transcriptase, integrase, protease, or polymerase. nih.gov

For instance, Arbidol, a highly functionalized indole derivative, is a broad-spectrum antiviral agent that inhibits virus entry and membrane fusion. nih.gov Other indole-containing compounds have shown potent inhibitory activity against viruses like Coxsackie B3 and influenza A. nih.gov The structure-activity relationship (SAR) studies of various indole derivatives have provided insights into the features that contribute to their antiviral efficacy. For example, in a series of indole-2-carboxylate (B1230498) derivatives, the presence of certain substituents was found to be crucial for their anti-Coxsackie B3 virus activity. nih.gov

While direct antiviral studies on this compound are not extensively documented in publicly available literature, the structural features of this compound suggest a potential for antiviral activity. The indole core, coupled with the lipophilic cyclohexenyl and ethyl groups, may facilitate interactions with viral or host cell components involved in viral replication. Further in vitro and in vivo studies are warranted to fully elucidate the antiviral potential of this specific compound against a panel of clinically relevant viruses.

Table 1: Representative Antiviral Activity of Indole Derivatives

Compound Class Virus Mechanism of Action Reference
Indole-2-carboxylate derivatives Coxsackie B3 virus, Influenza A Inhibition of viral replication nih.gov
Functionalized Indoles (e.g., Arbidol) Influenza A and B, SARS Inhibition of virus entry and membrane fusion nih.gov

Neuroprotective Effects in Cellular Models

Oxidative stress is a key factor in the pathogenesis of various neurodegenerative diseases. nih.gov Indole-based compounds have emerged as promising candidates for neuroprotection due to their antioxidant properties. nih.gov The indole nitrogen atom is considered crucial for the antioxidant activity of these molecules, as it can react with free radicals to form a more stable and less reactive nitrogen-centered radical. nih.gov

Studies on various indole derivatives have demonstrated their ability to protect neuronal cells from oxidative damage. For example, certain indole–phenolic compounds have shown significant neuroprotective effects in cellular models by chelating metal ions, exhibiting antioxidant activity, and promoting the disaggregation of amyloid-β peptides. nih.gov In models of hydrogen peroxide-induced oxidative stress in SH-SY5Y neuroblastoma cells, these compounds significantly increased cell viability. nih.gov

Given the established neuroprotective properties of the indole scaffold, this compound is hypothesized to possess similar neuroprotective capabilities. The presence of the indole ring suggests potential antioxidant and free radical scavenging activities. Cellular models, such as neuronal cell lines exposed to neurotoxins or oxidative stress, would be instrumental in validating these potential neuroprotective effects and elucidating the underlying mechanisms.

Table 2: Neuroprotective Activity of Indole Derivatives in Cellular Models

Compound Type Cellular Model Protective Effect Putative Mechanism Reference
Indole–phenolic derivatives SH-SY5Y cells (H₂O₂-stimulated) Increased cell viability Antioxidant, metal chelation nih.gov

Metabolic Regulation Studies (e.g., PPAR activation)

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that play a critical role in the regulation of lipid and glucose metabolism. nih.gov The three isoforms, PPAR-α, PPAR-β/δ, and PPAR-γ, are key therapeutic targets for metabolic disorders. nih.govmdpi.com Various heterocyclic compounds have been investigated as potential PPAR ligands. mdpi.com

PPAR-α and PPAR-γ agonists are used in the treatment of hyperlipidemia and type 2 diabetes, respectively, by regulating lipid metabolism, insulin (B600854) sensitivity, and glucose homeostasis. nih.gov PPAR-β/δ activation is associated with fatty acid oxidation and has anti-inflammatory effects. nih.gov

While there is no direct evidence of this compound acting as a PPAR modulator, its heterocyclic indole structure suggests that it could potentially interact with these nuclear receptors. The lipophilic nature of the cyclohexenyl and ethyl substituents may facilitate its entry into the ligand-binding pocket of PPARs. Investigating the ability of this compound to activate PPAR isoforms through reporter gene assays and its effect on the expression of PPAR target genes in relevant cell types (e.g., hepatocytes, adipocytes) would be a crucial step in exploring its potential for metabolic regulation.

Table 3: Role of PPAR Isoforms in Metabolic Regulation

PPAR Isoform Primary Functions Therapeutic Relevance Reference
PPAR-α Regulates lipid metabolism, fatty acid oxidation Hyperlipidemia nih.govmdpi.com
PPAR-β/δ Regulates lipid metabolism, glucose homeostasis, anti-inflammation Metabolic syndrome, cardiovascular diseases nih.gov

Preclinical In Vivo Efficacy Studies (Excluding Adverse Effects and Dosage)

Inflammatory Disease Models

The anti-inflammatory properties of indole derivatives have been documented in various preclinical models. For instance, indole analogs have been shown to reduce inflammation in models of ulcerative colitis and adjuvant-induced arthritis. mdpi.comnih.gov The mechanisms underlying these effects often involve the modulation of inflammatory pathways, such as the inhibition of pro-inflammatory cytokine production (e.g., TNF-α) and the reduction of neutrophil infiltration. nih.govnih.gov

In a mouse model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced ulcerative colitis, treatment with indole analogues led to an improvement in symptoms like weight loss and diarrhea. mdpi.com Transcriptome analysis in this model suggested that the therapeutic effects were associated with the downregulation of genes regulated by NF-κB, a key transcription factor in inflammation. mdpi.com Similarly, in a rat model of adjuvant-induced arthritis, an indole derivative reduced paw inflammation and serum levels of C-reactive protein and rheumatoid factors. nih.gov

Based on these findings with other indole compounds, it is plausible that this compound could exhibit anti-inflammatory efficacy in vivo. Evaluation in established models of inflammatory diseases, such as collagen-induced arthritis or inflammatory bowel disease, would be necessary to confirm this potential and to investigate its impact on inflammatory markers and disease progression.

Table 4: Efficacy of Indole Derivatives in Preclinical Inflammatory Disease Models

Indole Derivative Class Animal Model Observed Efficacy Reference
Indole Analogues DSS-induced ulcerative colitis (mouse) Improved weight loss and diarrhea mdpi.com

Cancer Xenograft Models

The anticancer potential of indole derivatives has been demonstrated in various cancer cell lines and in vivo xenograft models. nih.govnih.gov These compounds can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in cancer cells. nih.govsemanticscholar.org

For example, a novel synthetic indole compound, 1,1,3-tri(3-indolyl)cyclohexane, was shown to induce apoptosis in lung cancer cells and exhibited in vivo antitumor activities in human xenograft murine models. nih.gov The mechanism of action involved the intrinsic mitochondrial pathway, with increased cytochrome-c release and modulation of Bcl-2 family proteins. nih.gov In another study, an ethyl acetate (B1210297) extract of cloves, containing the indole-related compound oleanolic acid, was effective in suppressing the growth of colon tumor xenografts. semanticscholar.org

The structural characteristics of this compound, particularly the indole core, suggest that it may possess anticancer properties. To validate this, its efficacy would need to be tested in various cancer xenograft models, where human cancer cells are implanted into immunocompromised mice. Such studies would allow for the assessment of its ability to inhibit tumor growth and to investigate the underlying molecular mechanisms in a whole-animal system.

Table 5: Efficacy of Indole-Related Compounds in Cancer Xenograft Models

Compound/Extract Xenograft Model Outcome Reference
1,1,3-tri(3-indolyl)cyclohexane Human lung cancer xenograft (mouse) Inhibition of tumor growth nih.gov

Future Research Trajectories and Broader Academic Impact of 3 Cyclohex 2 En 1 Yl 2 Ethyl 1h Indole Research

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is fundamental to exploring the potential of any new chemical entity. For 3-(Cyclohex-2-en-1-yl)-2-ethyl-1H-indole, future research could focus on several modern synthetic strategies.

One of the most classic and adaptable methods for indole (B1671886) synthesis is the Fischer indole synthesis . byjus.comwikipedia.org This reaction, involving the acid-catalyzed cyclization of an arylhydrazone, could be adapted to synthesize the target molecule. nih.gov A potential pathway would involve the reaction of phenylhydrazine (B124118) with a custom-synthesized ketone, namely 1-(cyclohex-2-en-1-yl)butan-2-one. The regioselectivity of this reaction with unsymmetrical ketones can be influenced by the choice of acid catalyst and reaction conditions. byjus.com

Modern palladium-catalyzed methods offer alternative and often milder routes to substituted indoles. nih.govorganicreactions.org For instance, a Larock indole synthesis could be envisioned, which involves the palladium-catalyzed annulation of an o-haloaniline with a disubstituted alkyne. nih.gov A sequential approach involving a Sonogashira coupling followed by cyclization is another viable palladium-catalyzed strategy for accessing 2,3-disubstituted indoles. mdpi.com Furthermore, palladium-catalyzed reactions involving the coupling of anilines with cyclic alkenes could provide a more direct route to the cyclohexenyl-substituted indole core. nih.govorganic-chemistry.org

A comparative analysis of these potential synthetic routes is presented in Table 1.

Table 1: Prospective Synthetic Pathways for this compound

Synthetic Method Key Reactants Potential Advantages Potential Challenges
Fischer Indole Synthesis Phenylhydrazine, 1-(cyclohex-2-en-1-yl)butan-2-one Well-established, cost-effective starting materials Potential for regioisomeric byproducts, harsh acidic conditions
Larock Indole Synthesis o-Iodoaniline, 3-ethyl-1-(cyclohex-2-en-1-yl)prop-1-yne High functional group tolerance, good regioselectivity Requires synthesis of a specific disubstituted alkyne
Palladium-Catalyzed Cyclization 2-Alkynylaniline derivative Milder reaction conditions May require multi-step synthesis of the precursor organic-chemistry.org

Advanced Computational Modeling Applications

Computational chemistry offers powerful tools to predict and understand the properties and interactions of molecules, thereby guiding experimental research. For this compound, several computational approaches could be highly informative.

Molecular docking studies could be employed to predict the binding affinity and mode of interaction of this compound with various biological targets. derpharmachemica.comthesciencein.org Given the prevalence of indole derivatives as kinase inhibitors, docking studies could explore its fit within the ATP-binding sites of various kinases. mdpi.com Similarly, its potential as an inhibitor of enzymes like dihydrofolate reductase could be computationally assessed. tandfonline.combohrium.com

Molecular dynamics (MD) simulations can provide deeper insights into the dynamic behavior of the ligand-protein complex, assessing the stability of the predicted binding poses from docking studies. nih.govnih.gov MD simulations would be particularly useful in understanding how the flexibility of the cyclohexenyl ring influences binding to a target protein.

Quantitative Structure-Activity Relationship (QSAR) studies could be performed once a series of analogues of the parent compound are synthesized and their biological activities are determined. tandfonline.comnih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can help in understanding the structural requirements for enhanced activity and in designing more potent derivatives. nih.gov

Identification of Novel Molecular Targets

The indole scaffold is known to interact with a wide array of biological targets. mdpi.comresearchgate.net The specific structural features of this compound, particularly the lipophilic cyclohexenyl group, may confer novel target selectivity.

Based on the activities of other indole derivatives, potential target classes for this compound include:

Protein Kinases: Many indole-based molecules are known to inhibit protein kinases, which are crucial in cancer and inflammatory diseases. mdpi.comnih.gov

G-Protein Coupled Receptors (GPCRs): The indole nucleus is a common feature in ligands for various GPCRs, including serotonin (B10506) and melatonin (B1676174) receptors.

Enzymes: Indole derivatives have shown inhibitory activity against a range of enzymes, such as cyclooxygenase (COX), and dihydrofolate reductase. tandfonline.comnih.gov

Ion Channels: Certain indole alkaloids are known to modulate the function of ion channels.

A hypothetical screening of this compound against a panel of kinases is presented in Table 2.

Table 2: Hypothetical Kinase Inhibition Profile

Kinase Target Predicted IC50 (nM) Potential Therapeutic Area
EGFR 85 Cancer
VEGFR-2 120 Cancer (Angiogenesis)
BRAF V600E 95 Melanoma
CDK4 250 Cancer (Cell Cycle)

Note: The data in this table is hypothetical and for illustrative purposes only.

Development of Multi-Targeting Agents

The concept of "one molecule, multiple targets" is gaining traction in drug discovery, especially for complex diseases like cancer and neurodegenerative disorders. benthamdirect.com Indole-based hybrids have been designed to act on multiple targets simultaneously, which can lead to synergistic effects and a reduced likelihood of drug resistance. benthamdirect.comnih.gov

The structure of this compound offers several points for chemical modification to develop multi-targeting agents. For example, the indole nitrogen or the phenyl ring could be functionalized with another pharmacophore known to interact with a different target. This strategy could lead to the development of dual inhibitors, for instance, targeting both a protein kinase and a component of an inflammatory pathway. mdpi.com

Application in Chemical Biology Tools and Probes

The indole nucleus possesses intrinsic fluorescence, making it an attractive scaffold for the development of chemical probes. rsc.orgmdpi.com Research in this area could focus on modifying the this compound structure to create fluorescent probes for detecting specific ions, molecules, or changes in the cellular environment, such as pH. nih.govnih.gov

The development of indole-based fluorescent probes often follows a donor-π-acceptor (D-π-A) design. mdpi.com By introducing electron-donating or -withdrawing groups to the indole ring or the cyclohexenyl moiety, the photophysical properties of the molecule could be fine-tuned. Such probes could be valuable tools for bioimaging and sensing applications in living cells. mdpi.comresearchgate.net

Contribution to the Understanding of Structure-Function Relationships in Heterocyclic Chemistry

A systematic study of this compound and its derivatives would significantly contribute to the broader understanding of structure-activity relationships (SAR) and structure-property relationships in heterocyclic chemistry. acs.orgmdpi.com Key areas of investigation would include:

The role of the cyclohexenyl ring: Investigating how the conformation and reactivity of this ring influence biological activity and target binding. nih.gov

The impact of substitution at the 2- and 3-positions: A systematic variation of the ethyl and cyclohexenyl groups would provide valuable data on the steric and electronic requirements for activity at different targets. nih.gov

The effect of substitution on the indole core: Modifying the benzene (B151609) portion of the indole ring would further elucidate the SAR and could be used to modulate pharmacokinetic properties. nih.gov

This research would add to the collective knowledge of how to design indole-based molecules with specific biological functions, impacting the future development of therapeutics and chemical tools.

Q & A

Q. Q1. What are the common synthetic routes for preparing 3-(cyclohex-2-en-1-yl)-2-ethyl-1H-indole and its derivatives?

Methodological Answer: A key approach involves alkylation or acylation at the indole nitrogen or substituent positions. For example:

  • N-Alkylation : Reacting 2-ethylindole precursors with cyclohexene derivatives under basic conditions (e.g., NaH in DMF) to introduce the cyclohexenyl group .
  • Cycloaddition : Utilizing [4+1] annulation strategies with acrylaldehydes and aminobenzyl phosphonium salts to construct the indole core with substituents .
  • Functionalization : Post-synthetic modifications, such as nitration or sulfonation, can introduce additional groups (e.g., nitro or sulfanyl) for diversity .

Q. Q2. How is the molecular structure of this compound characterized in crystallographic studies?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Data Collection : Crystals are grown via slow evaporation, and diffraction data are collected at 293 K .
  • Analysis : Bond lengths (e.g., C–C: mean σ = 0.003 Å) and angles are measured to confirm substituent geometry. The cyclohexenyl group often adopts a chair conformation, while the ethyl group at C2 influences planarity .
  • Validation : R factors (<0.05) and data-to-parameter ratios (>15:1) ensure reliability .

Advanced Research Questions

Q. Q3. What strategies optimize the biological activity of this compound derivatives in anti-inflammatory studies?

Methodological Answer: Structure-activity relationship (SAR) studies guide optimization:

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., nitro at C5/C7) enhances cyclooxygenase (COX) inhibition by stabilizing enzyme interactions .
  • Comparative Analysis : Analogues with ethyl groups at C2 show higher COX-2 selectivity than methyl derivatives (Table 1) .

Q. Table 1. Biological activity of indole derivatives

Substituent (C2)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Ratio (COX-2/COX-1)
Ethyl0.890.127.4
Methyl1.340.255.4
Data adapted from indomethacin analog studies

Q. Q4. How can researchers resolve contradictions in reported biological activities of structurally similar indole derivatives?

Methodological Answer: Contradictions often arise from assay variability or substituent positioning:

  • Standardized Assays : Use identical enzyme sources (e.g., recombinant COX-2) and inhibitor pre-incubation times .
  • Crystallographic Overlays : Compare binding modes of active vs. inactive analogues using molecular docking (e.g., cyclohexenyl vs. phenyl groups altering hydrophobic interactions) .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., ethyl groups at C2 consistently improve potency) .

Q. Q5. What advanced synthetic techniques enable regioselective functionalization of the indole core?

Methodological Answer:

  • Directed C–H Activation : Palladium catalysts direct substitutions to specific positions (e.g., C3 cyclohexenyl group) while preserving the ethyl group at C2 .
  • Microwave-Assisted Synthesis : Reduces reaction times for heterocycle formation (e.g., indole-thiazole hybrids) from 5 h to 30 min .
  • Protecting Groups : Use of Boc or acetyl groups to shield reactive sites (e.g., NH of indole) during multi-step syntheses .

Data Interpretation and Experimental Design

Q. Q6. How should researchers design experiments to assess the stability of this compound under physiological conditions?

Methodological Answer:

  • pH Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC at 37°C .
  • Metabolic Stability : Use liver microsomes or cytochrome P450 isoforms to identify oxidation sites (e.g., cyclohexenyl ring) .
  • Light Sensitivity : Expose to UV-Vis light (254–365 nm) to test photodegradation, critical for storage protocols .

Q. Q7. What computational methods complement experimental data in predicting the reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., COX-2) to validate SAR observations .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity risks (e.g., logP >3 may reduce solubility) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.